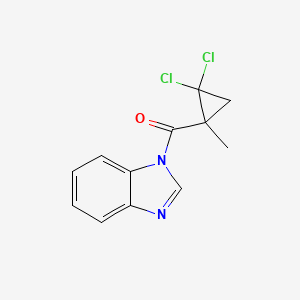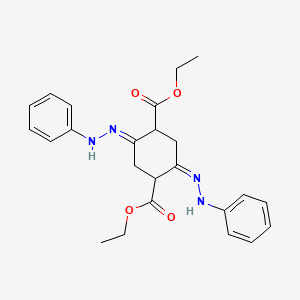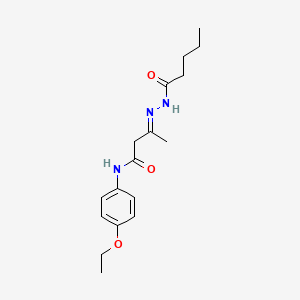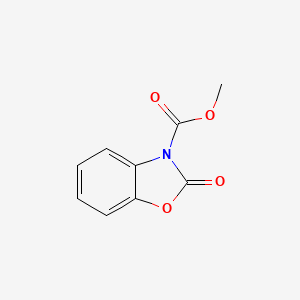![molecular formula C22H29ClN4O3 B11100582 1'-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11100582.png)
1'-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bipiperidine core and a pyrrolidinyl group substituted with a 3-chloro-4-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinyl intermediate, followed by the introduction of the 3-chloro-4-methylphenyl group. The final step involves the coupling of the bipiperidine core with the pyrrolidinyl intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)urea: This compound shares the 3-chloro-4-methylphenyl group but has a different core structure.
1-(3-Chloro-4-methylphenyl)-3-phenylurea: Similar in structure but with a phenyl group instead of the bipiperidine core.
3-Chloro-4-methylphenyl isocyanate: Contains the same phenyl group but with an isocyanate functional group.
Uniqueness
1’-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H29ClN4O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H29ClN4O3/c1-15-5-6-16(13-17(15)23)27-19(28)14-18(20(27)29)25-11-7-22(8-12-25,21(24)30)26-9-3-2-4-10-26/h5-6,13,18H,2-4,7-12,14H2,1H3,(H2,24,30) |
InChI Key |
URFQSARHSUWHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11100500.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11100501.png)

![N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11100515.png)


![N-(3-chlorophenyl)-N'-[hydroxy(diphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B11100549.png)


![4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11100595.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide](/img/structure/B11100597.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11100598.png)

